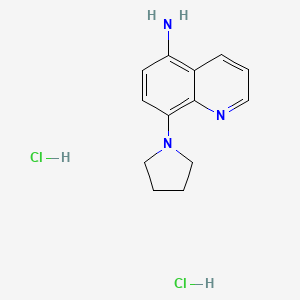
8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride
説明
The compound “8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride” is a complex organic molecule that likely contains a quinoline group, a pyrrolidine group, and two chloride ions . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .
Synthesis Analysis
While specific synthesis methods for “8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride” are not available, pyrrolidine compounds can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .科学的研究の応用
Neurotoxicity and Reactive Oxygen Species Generation
Quinolinic acid, a neurotoxic tryptophan metabolite, exhibits its effects through mechanisms that could be relevant to derivatives of quinolinamine. Studies on quinolinic acid-iron(II) complexes reveal their capability to generate reactive oxygen species, implicating a role in neurotoxicity through enhanced pro-oxidant characteristics (Pláteník et al., 2001). This suggests that derivatives of quinoline, including 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride, may be studied for their interactions with metal ions and potential neurotoxic effects or protective roles against oxidative stress.
Anticancer Activity
The synthesis and biological evaluation of novel synthetic makaluvamine analogues, which are structurally related to quinoline derivatives, have demonstrated significant in vitro and in vivo anticancer activity (Wang et al., 2009). These findings highlight the potential of quinoline derivatives in the development of new anticancer agents, suggesting that 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride could also be explored for its anticancer properties.
Antimicrobial and Antimalarial Activities
Quinoline derivatives have been recognized for their antimicrobial and antimalarial activities. Studies on 8-quinolinamine analogues reveal their effectiveness against various pathogens, including bacteria, fungi, and Plasmodium species, demonstrating broad-spectrum anti-infective properties (Jain et al., 2005). This suggests the utility of 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride in the development of new antimicrobial and antimalarial agents.
Neurological Disorders and Cognitive Enhancement
Compounds targeting the serotonin 5-HT6 receptor, like certain quinoline derivatives, offer a promising approach for treating cognitive deficits associated with dementia and Alzheimer's disease. Novel 1H-pyrrolo[3,2-c]quinoline based 5-HT6 receptor antagonists have shown procognitive properties in preclinical models, indicating potential applications for cognitive enhancement and treatment of neurological disorders (Grychowska et al., 2016).
Anti-corrosion Applications
Research on 8-hydroxyquinoline derivatives for mild steel in acidic medium has demonstrated their significant anti-corrosion performance, suggesting potential industrial applications in protecting metals against corrosion (Douche et al., 2020).
将来の方向性
While specific future directions for “8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride” are not available, there is ongoing research into the development of new pyrrolidine compounds with different biological profiles . This includes the design of new synthetic molecules and the exploration of the therapeutic possibilities of indole derivatives .
特性
IUPAC Name |
8-pyrrolidin-1-ylquinolin-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c14-11-5-6-12(16-8-1-2-9-16)13-10(11)4-3-7-15-13;;/h3-7H,1-2,8-9,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXSFRULRPGDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C3C(=C(C=C2)N)C=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



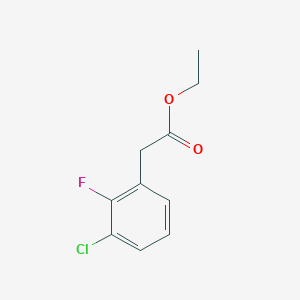
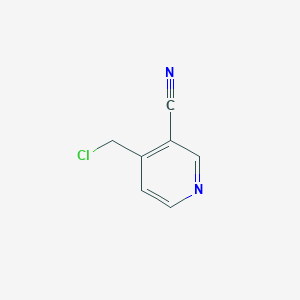
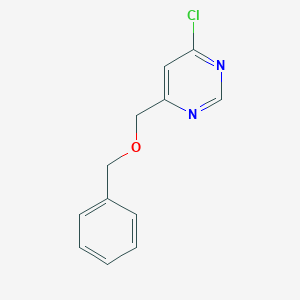
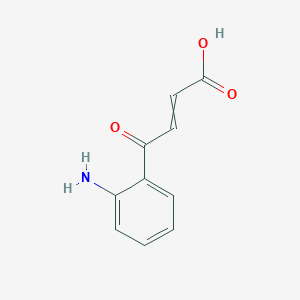
![[1,1'-Biphenyl]-4-propanal](/img/structure/B1524727.png)
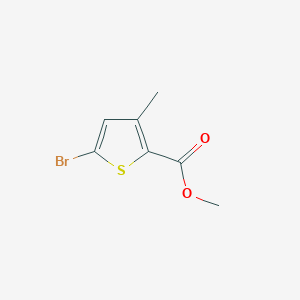
![4-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1524730.png)
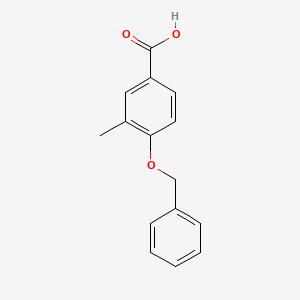
![2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B1524735.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B1524736.png)
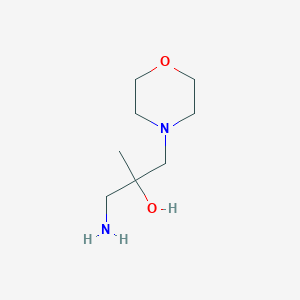
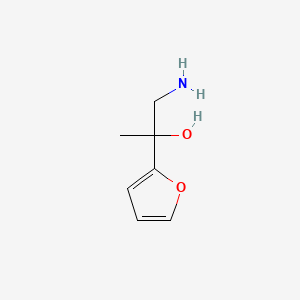
![6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1524740.png)
![Thieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1524741.png)